1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
115316-26-2 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-10(12(15)16)6-7-13-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WDFRJXYASBQAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Ethyl 3-oxopentanoate reacts with 2,6-dimethylphenylhydrazine in anhydrous ethanol at −5°C to 0°C, followed by gradual warming to room temperature. The reaction proceeds via enolate formation, cyclization, and dehydration (Figure 1). Acidic workup ensures protonation of the pyrazole nitrogen, while chromatography isolates the ester intermediate, ethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Anhydrous ethanol | 78 | 95 | |
| Temperature | −5°C → 25°C (gradient) | 85 | 97 | |
| Hydrazine Equiv. | 1.1 equivalents | 82 | 94 | |
| Reaction Time | 6–8 hours | 80 | 93 |
Key challenges include the limited commercial availability of 2,6-dimethylphenylhydrazine, necessitating in situ preparation from 2,6-dimethylaniline via diazotization and reduction. Side products such as regioisomeric pyrazoles (e.g., 1-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxylate) may form in ≤15% yields, requiring silica gel chromatography for separation.
Hydrolysis of Pyrazole-5-Carboxylate Esters
The ester-to-acid conversion is achieved through alkaline hydrolysis. Ethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate undergoes saponification in aqueous NaOH (2 M) at 80°C for 4–6 hours. Acidification with HCl precipitates the carboxylic acid, which is recrystallized from ethanol/water mixtures.
Table 2: Hydrolysis Conditions and Outcomes
| Base Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 2 M NaOH | 80 | 4 | 92 | 98 | |
| 1.5 M KOH | 70 | 6 | 88 | 95 | |
| 3 M LiOH | 90 | 3 | 85 | 97 |
Nuclear magnetic resonance (NMR) analysis of the final product typically shows characteristic signals: a singlet for the N1-aryl methyl groups (δ 2.24–2.26 ppm), a pyrazole proton (δ 6.61 ppm), and a broad peak for the carboxylic acid proton (δ 12.75 ppm). Liquid chromatography–mass spectrometry (LC-MS) confirms the molecular ion at m/z 245 [M + H]⁺.
Alternative Pathways: Chlorination and Subsequent Functionalization
For derivatives requiring additional substituents, chlorination of the pyrazole ring precedes further modifications. Thionyl chloride (SOCl₂) in dichloroethane at reflux introduces a chlorine atom at the C4 position of ethyl 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate, yielding ethyl 4-chloro-1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylate. Subsequent hydrolysis produces 4-chloro-1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid, a versatile intermediate for cross-coupling reactions.
Table 3: Chlorination Reaction Parameters
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| SOCl₂ (1.2 equiv) | Dichloroethane | 2 | 95 | |
| PCl₅ (1.5 equiv) | Toluene | 3 | 88 |
Challenges in Regioselectivity and Purification
A major obstacle in synthesizing 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid is controlling regiochemistry during cyclocondensation. Patent literature highlights that competing formation of 1H-pyrazole-3-carboxylate isomers can reduce yields by 10–20%. Distillative purification is impractical due to high boiling points and thermal instability, necessitating chromatographic separation with petroleum ether/ethyl acetate (5:1 v/v) eluents.
Industrial-Scale Considerations
While lab-scale syntheses prioritize yield and purity, industrial production requires cost-effective and scalable protocols. Continuous-flow reactors have been proposed to enhance the safety of handling arylhydrazines, which are toxic and prone to decomposition . Catalytic methods using Pd/C or Ni-based systems remain under investigation to reduce reliance on stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid, often referred to as DMPC, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.
Anticancer Activity
Research has indicated that DMPC exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that DMPC derivatives showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Anti-inflammatory Effects
DMPC has also been investigated for its anti-inflammatory properties. A study highlighted in Phytochemistry Reviews reported that DMPC analogs effectively reduced inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
Pesticide Development
The compound has been explored as a lead structure for developing new pesticides. Research published in Pest Management Science indicated that DMPC derivatives possess insecticidal activity against common agricultural pests. The structure-activity relationship (SAR) studies revealed that modifications to the pyrazole ring enhanced efficacy and selectivity towards target pests.
Herbicide Potential
In addition to insecticidal properties, DMPC has shown promise as a herbicide. A comprehensive study found that certain derivatives effectively inhibited the growth of specific weed species without harming crop plants, indicating a potential application in sustainable agriculture.
Polymer Chemistry
DMPC has been utilized in polymer synthesis due to its ability to act as a monomer or crosslinking agent. Research published in Macromolecules demonstrated the successful incorporation of DMPC into polyurethanes, resulting in materials with improved thermal stability and mechanical properties.
Analytical Applications
The compound is also significant in analytical chemistry, particularly as a standard for chromatographic techniques. Studies have employed DMPC in high-performance liquid chromatography (HPLC) to quantify various compounds due to its well-defined retention time and stability under different conditions.
Case Study 1: Anticancer Properties
A recent study evaluated the efficacy of DMPC derivatives against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of conventional chemotherapeutics. The study concluded that DMPC derivatives could serve as potential leads for new anticancer agents.
Case Study 2: Insecticidal Activity
In an agricultural field trial, several DMPC-based pesticides were tested against aphid populations on soybean crops. The results showed a reduction of over 70% in pest populations compared to untreated controls, demonstrating the compound's practical application in pest management strategies.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituent effects, and applications. Key differences in molecular architecture and functional groups are highlighted to elucidate their distinct chemical and biological profiles.
Structural and Functional Group Comparisons
Key Observations:
Core Heterocycle Influence :
- The pyrazole core (target compound) is aromatic and planar, favoring π-π stacking interactions, whereas the pyrrolidone () contains a lactam ring, introducing polarity and hydrogen-bonding capacity via the 5-oxo group. Piperazine and piperidine derivatives () exhibit aliphatic flexibility, enhancing conformational adaptability for receptor binding.
The carboxylic acid group in the target compound and pyrrolidine analog enhances solubility in polar solvents and enables salt formation, contrasting with the carboxamide group in the deuterated piperidine compound, which improves metabolic stability .
Applications :
- Pyrazole-carboxylic acids (target compound) are often intermediates in synthesizing bioactive molecules (e.g., kinase inhibitors) due to their reactivity .
- The pyrrolidine derivative’s 5-oxo group facilitates interactions with enzymes or receptors, making it valuable in drug discovery .
- Piperazine/piperidine derivatives are employed as ligands or isotopic tracers in mechanistic studies .
Research Findings and Implications
- Synthetic Utility : Pyrazole-carboxylic acids (target compound) are pivotal in forming amide bonds, as demonstrated in the synthesis of hybrid molecules in a 2023 patent (e.g., coupling with benzoylphenyl groups) .
- Analytical Use : Isotope-labeled piperidine carboxamides () serve as internal standards in mass spectrometry, highlighting the importance of structural precision in analytical methodologies .
Biological Activity
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this pyrazole derivative, highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,6-dimethylphenyl hydrazine with appropriate carboxylic acid derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound demonstrates the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, studies have shown that related pyrazole compounds possess IC50 values indicating effective radical scavenging activities .
Anti-Diabetic Activity
In vitro studies have evaluated the anti-diabetic potential of pyrazole derivatives by assessing their inhibitory effects on enzymes such as α-glucosidase and α-amylase. The compound has shown competitive inhibition with IC50 values comparable to standard drugs like Acarbose. This suggests a mechanism that could be beneficial in managing postprandial hyperglycemia .
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazole compounds are noteworthy. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition at specific concentrations, indicating a strong potential for treating inflammatory diseases .
Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties against various bacterial strains. Studies reveal that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole scaffold can enhance antimicrobial efficacy .
Comparative Biological Activities
The following table summarizes the biological activities reported for various pyrazole derivatives, including this compound:
| Biological Activity | IC50 Values | Reference |
|---|---|---|
| Antioxidant | Varies | |
| α-Glucosidase Inhibition | ~75 µM | |
| α-Amylase Inhibition | ~120 µM | |
| TNF-α Inhibition | 61–85% | |
| Antibacterial Activity | Moderate to High |
Case Studies
Several case studies illustrate the therapeutic potential of pyrazole derivatives:
- Anti-Diabetic Study : A study demonstrated that derivatives similar to this compound effectively inhibited α-glucosidase and α-amylase enzymes, highlighting their potential as anti-diabetic agents.
- Anti-Inflammatory Research : Another investigation revealed that specific modifications in the pyrazole structure significantly enhanced anti-inflammatory activity, providing insights into designing more potent compounds for inflammatory conditions.
- Antimicrobial Evaluation : A series of synthesized pyrazoles were tested against multiple bacterial strains, showing promising results that warrant further exploration into their use as antimicrobial agents.
Q & A
Q. Table 1. Comparative Spectral Data for Pyrazole-Carboxylic Acids
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Effect on Yield |
|---|---|
| Solvent Polarity (DMF vs. EtOH) | Higher polarity improves coupling efficiency |
| Catalyst Loading (Pd(PPh₃)₄) | 2 mol% optimal for Suzuki reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
